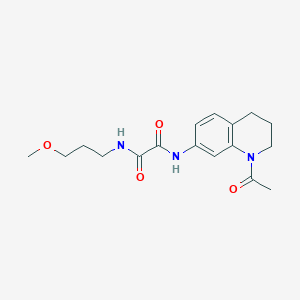![molecular formula C10H9F2NO3 B2640756 3-[(2,4-Difluorophenyl)formamido]propanoic acid CAS No. 949444-66-0](/img/structure/B2640756.png)
3-[(2,4-Difluorophenyl)formamido]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-Difluorophenyl)formamido]propanoic acid is an organic compound with the molecular formula C10H9F2NO3 It is characterized by the presence of a difluorophenyl group attached to a formamido group, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-Difluorophenyl)formamido]propanoic acid typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluoroaniline, undergoes a formylation reaction to introduce the formamido group.
Coupling with Propanoic Acid: The formamido intermediate is then coupled with a propanoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formamido group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reduced form.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the formamido group.
Reduction Products: Reduced forms of the difluorophenyl group.
Substitution Products: Compounds with substituted difluorophenyl groups.
科学研究应用
3-[(2,4-Difluorophenyl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-[(2,4-Difluorophenyl)formamido]propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group may play a crucial role in binding to these targets, while the formamido and propanoic acid moieties contribute to the overall activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
3-[(2,4-Dichlorophenyl)formamido]propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
3-[(2,4-Dibromophenyl)formamido]propanoic acid: Bromine atoms replace the fluorine atoms.
3-[(2,4-Dimethylphenyl)formamido]propanoic acid: Methyl groups instead of fluorine atoms.
Uniqueness: 3-[(2,4-Difluorophenyl)formamido]propanoic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for various applications.
属性
IUPAC Name |
3-[(2,4-difluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c11-6-1-2-7(8(12)5-6)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYWEPJEANUKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2640673.png)

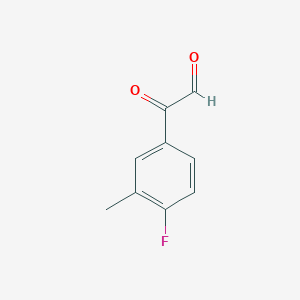
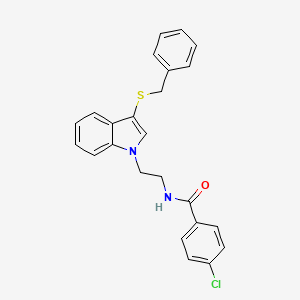
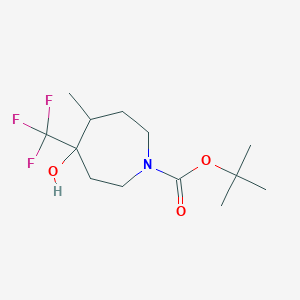
![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/new.no-structure.jpg)
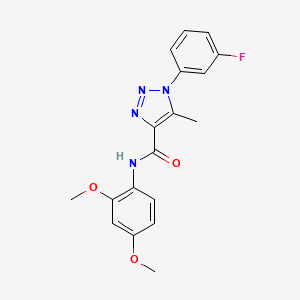
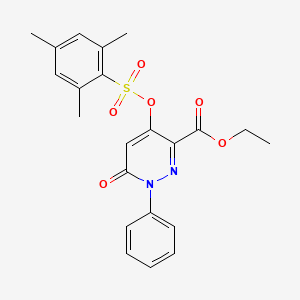
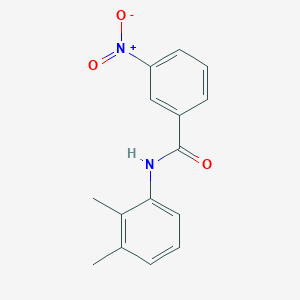
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N'-(ethoxycarbonyl)propanehydrazide](/img/structure/B2640689.png)
![N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2640691.png)
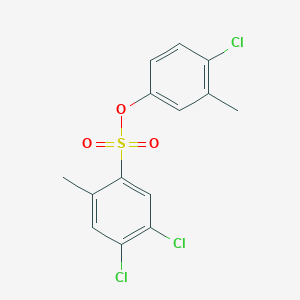
![N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2640693.png)
